Molecular Weight Advantage Over Substituted Pyridazinone Analogs
The target compound has a molecular weight of 290.29 g/mol, which is significantly lower than the closely related analog 1-(3-fluoro-4-methylphenyl)-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea (CAS 1049293-94-8) at 396.4 g/mol . This 106.1 g/mol reduction falls well within favorable drug-like space (MW < 500) and suggests a superior profile for passive membrane permeability, a critical factor in early-stage probe and lead selection.
| Evidence Dimension | Molecular Weight (Lipinski Rule of Five Compliance) |
|---|---|
| Target Compound Data | 290.29 g/mol |
| Comparator Or Baseline | 1-(3-fluoro-4-methylphenyl)-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea: 396.4 g/mol |
| Quantified Difference | 106.1 g/mol lower (27% reduction) |
| Conditions | Calculated from molecular formula; MW is an intrinsic chemoinformatic property |
Why This Matters
Lower molecular weight is directly correlated with improved permeability and oral bioavailability potential, making this compound a more attractive chemical probe starting point than its heavier pyridazinone-substituted analogs.
